Bryostatin 4

Description

Historical Discovery and Natural Occurrence

The discovery of this compound emerged from systematic bioassay-guided fractionation approaches aimed at identifying antineoplastic compounds from marine sources. This macrocyclic lactone was first isolated from specimens of the marine bryozoan Bugula neritina collected from the Gulf of California, Mexico, and the Gulf of Sagami, Japan. The identification of this compound in these geographically distant collections provided crucial evidence that such unique cell growth inhibitors represent genuine biosynthetic products of the marine animal rather than environmental contaminants or artifacts.

The isolation process involved extensive extraction and purification procedures from substantial quantities of bryozoan material. A typical Florida collection of Bugula neritina weighing 50 kilograms wet weight was processed through successive column chromatographic separations, ultimately yielding 44.5 milligrams of this compound. This extremely low yield demonstrates the rarity of these compounds in nature, with bryostatins typically present at concentrations between 10^-5 and 10^-7 percent of adult colony wet weight across various global populations.

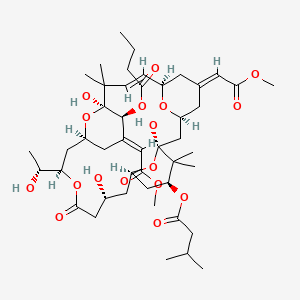

The structural elucidation of this compound was accomplished through comprehensive spectroscopic analysis, including high-resolution 400 megahertz proton nuclear magnetic resonance and carbon-13 nuclear magnetic resonance techniques, combined with solution phase secondary ion mass spectrometry and hydrolysis experiments. These analytical approaches revealed the complete molecular architecture of this complex natural product, confirming its membership within the bryostatin family of compounds.

This compound demonstrated substantial biological activity in initial screening assays, exhibiting cell growth inhibitory properties against the PS cell line with an effective dose fifty value ranging from 10^-3 to 10^-4 micrograms per milliliter. In vivo antineoplastic testing revealed significant therapeutic potential, with the compound producing a 62 percent increase in life extension at a dose of 46 micrograms per kilogram. These promising results established this compound as a compound of significant biomedical interest and spurred further research into its structure-activity relationships and biosynthetic origins.

| Parameter | Value | Source Location |

|---|---|---|

| Isolation Yield | 44.5 mg from 50 kg wet weight | Florida Gulf Coast |

| PS Cell Line ED50 | 10^-3 to 10^-4 μg/mL | Laboratory bioassay |

| In Vivo Activity | 62% life extension at 46 μg/kg | Animal model studies |

| Natural Concentration | 10^-5 to 10^-7% wet weight | Global populations |

Taxonomic Origins in Marine Bryozoans (Bugula neritina)

Bugula neritina, the primary source organism for this compound, represents a complex of cryptic sibling species within the phylum Bryozoa, class Gymnolaemata, and order Cheilostomatida. This marine bryozoan exhibits a practically cosmopolitan distribution, inhabiting temperate and tropical waters worldwide and establishing itself as an invasive species in numerous locations. The organism typically forms fouling colonies of brown-purplish coloration on hard substrates including rocks, shells, pillars, and ship hulls, where it can develop dense mats contributing to marine biofouling.

The taxonomic complexity of Bugula neritina has been revealed through molecular genetic analyses, which have identified three distinct sibling species based on mitochondrial cytochrome oxidase subunit one gene sequences. These sibling species, designated as Deep, Shallow, and Northern variants, demonstrate distinct geographical distributions and bryostatin production capabilities. The Deep sibling species predominates in Southern Californian waters below nine meters depth and produces bryostatins 1 through 3, which contain the distinctive 2,4-octadienoate moiety at the carbon-20 position. In contrast, the Shallow sibling species lacks bryostatins 1 through 3 but produces other bryostatin variants, including this compound.

The production of this compound and related compounds has been linked to the presence of the bacterial symbiont "Candidatus Endobugula sertula," an uncultivated gamma-proteobacterium that resides within the bryozoan host. This symbiotic relationship represents a critical factor in bryostatin biosynthesis, as evidenced by the correlation between symbiont presence and bryostatin production across different sibling species. The Northern sibling species, which lacks "Candidatus Endobugula sertula," correspondingly does not produce bryostatins, providing strong support for the symbiotic origin of these compounds.

The morphological characteristics of Bugula neritina include zooids that are white with pointed exterior corners, distinguishing them from other species within the genus by the absence of avicularium and spine zooids. The colonies demonstrate remarkable longevity, typically surviving more than one year, with hermaphroditic zooids that release gametes at different life stages to prevent self-fertilization. The life cycle involves sexual reproduction followed by colonial development through budding, with larval settlement occurring throughout the year except during mid-winter periods.

| Sibling Species | Depth Distribution | Geographic Range | Bryostatin Production |

|---|---|---|---|

| Deep | >9 meters | Southern California | Bryostatins 1-3, others |

| Shallow S1 | Shallow waters | Cosmopolitan/invasive | This compound, others |

| Shallow S2 | Shallow waters | California restricted | This compound, others |

| Northern | Coastal waters | Delaware/Connecticut | None (no symbiont) |

Ecological Significance of Bryostatin Production

The ecological function of this compound and related compounds centers on their role as chemical defense agents within the marine environment, representing one of the most compelling examples of symbiont-produced antipredator defenses in marine ecosystems. The production of these bioactive compounds serves multiple ecological functions, primarily protecting vulnerable life stages of Bugula neritina from predation while facilitating the maintenance of the beneficial symbiotic relationship with "Candidatus Endobugula sertula."

The defensive function of bryostatins becomes particularly evident during the larval stage of Bugula neritina development, when these mobile organisms face maximum vulnerability to predation. Bryostatin concentrations reach exceptionally high levels in larvae, providing effective chemical protection during this critical dispersal phase. Research has demonstrated that larval extracts containing bryostatins significantly reduce feeding by potential predators, with deterrent effects persisting throughout early juvenile development. This chemical defense strategy represents a sophisticated adaptation to marine predation pressure, allowing successful larval settlement and metamorphosis.

The ontogenetic distribution of bryostatins reveals a carefully orchestrated defensive strategy that adapts to changing vulnerability patterns throughout the bryozoan life cycle. During embryonic development, bryostatins are deposited onto the exterior surface of developing larvae within the ovicells, creating a protective coating that persists throughout the planktonic larval stage. This "cloak" of bryostatins remains on the larvae until approximately two days after settlement, when the synthesis of a protective chitin exoskeleton begins and chemical defense becomes less critical.

The ecological impact of bryostatin production extends beyond individual protection to influence predator-prey dynamics within marine communities. Studies have documented the transfer of bryostatins through marine food webs, with predators such as the nudibranch Polycera atra accumulating these compounds in their bodies and egg masses after feeding on Bugula neritina. This bioaccumulation pattern suggests that bryostatins may have broader ecological effects, potentially influencing the behavior and survival of secondary consumers within marine ecosystems.

The production of this compound and related compounds also serves to maintain the integrity of the symbiotic relationship between Bugula neritina and "Candidatus Endobugula sertula." The vertical transmission of the bacterial symbiont from parent to offspring ensures continuity of bryostatin production across generations. This transmission mechanism has evolved to be highly efficient, with antibiotic curing experiments demonstrating that reduced symbiont levels correlate directly with decreased bryostatin concentrations. The maintenance of this symbiotic relationship represents a critical evolutionary strategy that provides ongoing chemical defense capabilities while ensuring reproductive success.

| Life Stage | Bryostatin Concentration | Primary Defense Strategy | Ecological Function |

|---|---|---|---|

| Embryo | High (ovicell aggregation) | Chemical coating | Protection during development |

| Larva | Very high | Surface bryostatin cloak | Predator deterrence |

| Early juvenile (1-2 days) | High | Residual chemical defense | Transition protection |

| Late juvenile (5-7 days) | Low | Physical/structural | Reduced chemical reliance |

| Adult | Low to moderate | Primarily structural | Reproductive protection |

The environmental factors influencing bryostatin production remain an active area of research, with evidence suggesting that production levels may respond to local predation pressure and environmental conditions. The regulation of bryostatin biosynthesis appears to involve complex interactions between the bryozoan host and its bacterial symbiont, potentially including quorum sensing mechanisms that coordinate production based on symbiont population density. Understanding these regulatory mechanisms provides crucial insights into the ecological dynamics of chemical defense in marine symbiotic systems and the evolutionary pressures that have shaped this remarkable biological partnership.

Propriétés

Numéro CAS |

91523-82-9 |

|---|---|

Formule moléculaire |

C46H70O17 |

Poids moléculaire |

895 g/mol |

Nom IUPAC |

[(1S,3S,5E,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-12-butanoyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 3-methylbutanoate |

InChI |

InChI=1S/C46H70O17/c1-11-12-37(49)61-42-29(20-39(51)57-10)19-32-23-35(27(4)47)59-41(53)22-30(48)21-33-24-36(60-40(52)15-26(2)3)44(7,8)45(54,62-33)25-34-17-28(18-38(50)56-9)16-31(58-34)13-14-43(5,6)46(42,55)63-32/h13-14,18,20,26-27,30-36,42,47-48,54-55H,11-12,15-17,19,21-25H2,1-10H3/b14-13+,28-18-,29-20+/t27-,30-,31+,32+,33-,34+,35-,36+,42+,45+,46-/m1/s1 |

Clé InChI |

OUVYQBNLDHLZNW-XLMAGYEKSA-N |

SMILES |

CCCC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)CC(C)C)O)C(C)O |

SMILES isomérique |

CCCC(=O)O[C@H]1/C(=C/C(=O)OC)/C[C@H]2C[C@@H](OC(=O)C[C@@H](C[C@@H]3C[C@@H](C([C@@](O3)(C[C@@H]4C/C(=C\C(=O)OC)/C[C@@H](O4)/C=C/C([C@@]1(O2)O)(C)C)O)(C)C)OC(=O)CC(C)C)O)[C@@H](C)O |

SMILES canonique |

CCCC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)CC(C)C)O)C(C)O |

Synonymes |

bryostatin 4 |

Origine du produit |

United States |

Méthodes De Préparation

Silylation of Bryostatin 2

Initial protection of the C-26 hydroxyl group is achieved using tert-butyldimethylsilyl (TBS) chloride. In a representative procedure, bryostatin 2 (50 mg) is dissolved in dimethylformamide (2 mL) with 4-(N,N-dimethyl)aminopyridine (DMAP, 20 μL) and treated with TBSCl (1.2 equiv) at room temperature under argon. After 22 hours, the reaction is quenched with ice water, extracted with methylene chloride, and purified via silica gel chromatography (hexane/ethyl acetate, 1:1) to yield the C-26 TBS-protected intermediate 1b (71% yield).

Acylation at C-7

The C-7 hydroxyl group is subsequently acylated with pivalic anhydride. A solution of 1b (6.9 mg) in methylene chloride (150 μL) is treated with DMAP (45 mg) and pivalic anhydride (40 mg) at 52–55°C for 4 hours. Methanol is added to quench excess anhydride, and the product is isolated via chromatography to afford the C-7 pivalate derivative 1m (76% yield).

Desilylation and Macrotransacetalization

Final deprotection of the TBS group is performed using hydrofluoric acid (HF) in acetonitrile (1:20 v/v) at 0–5°C for 1.5 hours. The reaction mixture is neutralized with aqueous sodium bicarbonate, extracted, and purified to yield this compound (56% yield). This step concurrently facilitates macrotransacetalization, ensuring the integrity of the polyhydropyran ring system.

Table 1: Key Reaction Parameters for this compound Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Silylation (C-26) | TBSCl, DMAP, DMF, rt, 22 h | 71 |

| Acylation (C-7) | Piv₂O, DMAP, CH₂Cl₂, 52–55°C, 4 h | 76 |

| Desilylation | HF·pyridine, CH₃CN, 0–5°C, 1.5 h | 56 |

Structural Validation and Spectroscopic Analysis

Post-synthetic characterization of this compound relies heavily on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The presence of the C-7 pivalate group is confirmed by distinct signals in the ¹H and ¹³C NMR spectra:

-

¹H NMR : A doublet at δ 0.93 (J = 6.3 Hz) corresponding to the pivalate methyl groups.

-

¹³C NMR : Resonances at δ 172.81 (C-1'), 43.75 (C-2'), 24.93 (C-3'), and 22.35 (C-4'/5').

High-resolution mass spectrometry (HRMS) further validates the molecular formula, with electrospray ionization (ESI) yielding a prominent [M + Na]⁺ ion at m/z 969.

Challenges in Total Synthesis

While semi-synthetic routes dominate this compound production, total synthesis remains an area of active research. The structural complexity of bryostatins—including a 26-membered macrolactone, three polyhydropyran rings, and multiple stereogenic centers—poses significant hurdles.

Ring C Subunit Synthesis

A critical milestone in total synthesis is the construction of the C-ring subunit. Palladium-catalyzed tandem alkyne-alkyne coupling and 6-endo-dig cyclization have been employed to assemble the dihydropyran core. For example, treatment of terminal alkyne III with ynoate VI under Pd(PPh₃)₄ catalysis (5 mol%) in toluene at 80°C generates the C-ring precursor I in 65% yield.

Table 2: Optimization of Pd-Catalyzed C-Ring Synthesis

| Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| 5 | 80 | Toluene | 65 |

| 10 | 80 | THF | 48 |

| 5 | 100 | Dioxane | 32 |

Functional Group Compatibility and Chemoselectivity

The presence of acid/base-sensitive exo-cyclic enoate esters in this compound necessitates careful reagent selection. For instance, HF-mediated desilylation is preferred over harsher acids (e.g., HCl) to prevent ester hydrolysis. Similarly, Yamaguchi esterification conditions (mixed anhydride method) are employed during fragment coupling to avoid epimerization.

Biological Implications of Synthetic this compound

Synthetic this compound exhibits protein kinase C (PKC) binding affinity comparable to natural isolates. Competitive binding assays using [³H]this compound show IC₅₀ values in the low nanomolar range, confirming functional equivalence. However, prolonged exposure to synthetic this compound results in reduced PKCα downregulation compared to bryostatin 1, suggesting isoform-specific effects .

Q & A

What are the key structural and functional characteristics of Bryostatin 4 that distinguish it from other bryostatins in preclinical studies?

Classification : Basic Research Question

Answer : this compound, a macrolide lactone isolated from marine bryozoans, shares a core structure with other bryostatins but differs in side-chain modifications (e.g., ester groups at C7/C20). These structural variations influence protein kinase C (PKC) binding affinity and isoform specificity. To investigate distinctions:

- Use molecular docking simulations to compare binding interactions with PKC isoforms (e.g., PKC-α vs. PKC-δ) .

- Validate findings via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .

- Compare functional outcomes (e.g., cell differentiation, apoptosis) in in vitro models using isoform-specific PKC inhibitors .

How can researchers address conflicting data on this compound’s efficacy in neurodegenerative disease models?

Classification : Advanced Research Question

Answer : Discrepancies in efficacy may arise from model-specific variables (e.g., animal strain, dosing regimen) or assay sensitivity. Methodological approaches include:

- Conduct a meta-analysis of existing studies, stratifying results by experimental conditions (e.g., dose, administration route) .

- Perform sensitivity analyses to identify variables most strongly correlated with outcomes .

- Design a multicenter validation study using standardized protocols (e.g., harmonized behavioral assays in Alzheimer’s models) .

What experimental strategies optimize this compound synthesis to improve yield and purity for mechanistic studies?

Classification : Basic Research Question

Answer : this compound’s complex structure challenges synthetic reproducibility. Strategies include:

- Employ solid-phase synthesis for modular assembly of macrocyclic cores, reducing side reactions .

- Use high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) to monitor intermediate purity .

- Apply chemoenzymatic methods for stereoselective modifications (e.g., esterification) .

How can researchers design a robust in vitro assay to evaluate this compound’s dual role in PKC activation and downregulation?

Classification : Advanced Research Question

Answer : PKC activation-translocation dynamics require temporal resolution:

- Use live-cell imaging with fluorescent PKC reporters (e.g., GFP-PKC fusion proteins) to track real-time localization .

- Quantify PKC degradation via Western blotting (e.g., ubiquitination markers) after this compound exposure .

- Incorporate kinetic modeling to differentiate acute activation from chronic depletion effects .

What statistical methods are appropriate for analyzing this compound’s dose-response variability in cancer cell lines?

Classification : Advanced Research Question

Answer : Heterogeneous responses may reflect clonal diversity or stochastic signaling. Approaches include:

- Apply hierarchical Bayesian models to account for inter-cell-line variability .

- Use dose-time-response curves with nonlinear regression (e.g., four-parameter logistic models) .

- Perform single-cell RNA sequencing to correlate transcriptional heterogeneity with drug sensitivity .

How can researchers identify literature gaps in this compound’s mechanisms of immune modulation?

Classification : Basic Research Question

Answer : Systematic literature reviews using PICOT framework:

- Population : Immune cells (e.g., T-cells, macrophages).

- Intervention : this compound exposure (dose/time).

- Comparison : Other PKC modulators (e.g., prostratin).

- Outcome : Cytokine profiles, phagocytosis assays.

- Time : Acute (24h) vs. chronic (7d) effects .

- Tools: PubMed’s MeSH terms (e.g., "Bryostatins/immunology") and citation tracing .

What ethical considerations arise when designing clinical trials for this compound in rare diseases?

Classification : Advanced Research Question

Answer : Key considerations:

- Ensure informed consent includes risks of PKC-related side effects (e.g., cognitive fluctuations) .

- Address equitable participant selection in rare disease trials (e.g., pediatric populations) .

- Publish negative results to avoid publication bias; register trials in ClinicalTrials.gov .

How can researchers validate this compound’s bioavailability in in vivo models using pharmacokinetic (PK) studies?

Classification : Basic Research Question

Answer :

- Use LC-MS/MS to quantify plasma/tissue concentrations post-administration .

- Calculate area under the curve (AUC) and half-life (t½) under varying formulations (e.g., lipid nanoparticles) .

- Compare tissue penetration via microdialysis in target organs (e.g., brain) .

What methodologies resolve contradictions in this compound’s role in synaptic plasticity versus neurodegeneration?

Classification : Advanced Research Question

Answer :

- Employ organotypic brain slice cultures to isolate plasticity-specific effects (e.g., long-term potentiation) .

- Integrate transcriptomic profiling (e.g., RNA-seq) to identify pathways differentially regulated in protective vs. toxic conditions .

- Use conditional PKC knockout models to dissect isoform contributions .

How should researchers approach replicating historical this compound studies with outdated protocols?

Classification : Basic Research Question

Answer :

- Cross-reference original methods (e.g., extraction solvents, column chromatography) with modern equivalents .

- Validate compound identity via NMR spectroscopy and high-resolution mass spectrometry (HRMS) .

- Document batch-to-batch variability in supplementary materials for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.